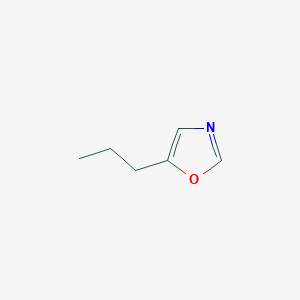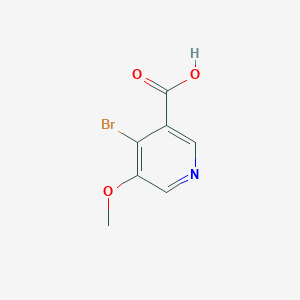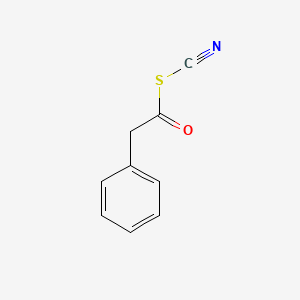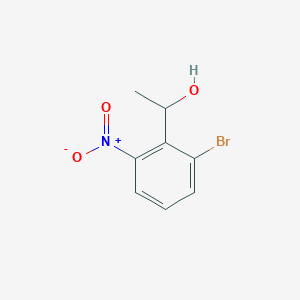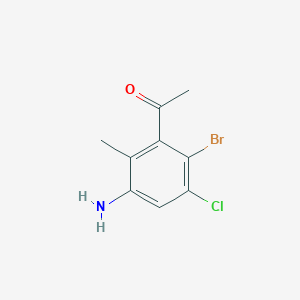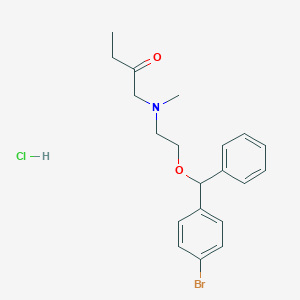
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride is a complex organic compound with a unique structure that includes a bromophenyl group, a phenyl group, and a methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as Friedel-Crafts acylation, nucleophilic substitution, and reductive amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride include:
- 1-((2-((4-Chlorophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
- 1-((2-((4-Fluorophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
- 1-((2-((4-Methylphenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C20H25BrClNO2 |
|---|---|
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
1-[2-[(4-bromophenyl)-phenylmethoxy]ethyl-methylamino]butan-2-one;hydrochloride |
InChI |
InChI=1S/C20H24BrNO2.ClH/c1-3-19(23)15-22(2)13-14-24-20(16-7-5-4-6-8-16)17-9-11-18(21)12-10-17;/h4-12,20H,3,13-15H2,1-2H3;1H |
Clé InChI |
OFMMJILDUUIKAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


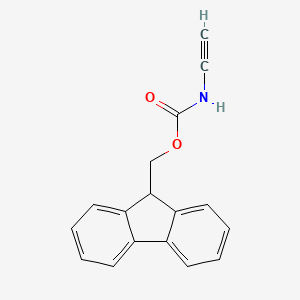
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
